ETHYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE
Description
Properties
IUPAC Name |
ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-3-25-15(23)10-26-18-14(9-20)16(13(8-19)17(21)22-18)11-4-6-12(24-2)7-5-11/h4-7H,3,10H2,1-2H3,(H2,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWXXGDGVOMGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-cyano-3-ethoxypropenoate with cyanothioacetamide and subsequent reactions to form the desired pyridine derivative . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or cyano groups can be replaced by other functional groups under appropriate conditions. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
ETHYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in binding to enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
BAY-60-6583
- Structure : Differs by replacing the 4-methoxyphenyl group with a 4-(cyclopropylmethoxy)phenyl moiety and substituting the ethyl acetate with an acetamide group.
- The acetamide group may confer greater metabolic stability compared to the ester group in the parent compound, which is prone to hydrolysis by esterases .
Methyl 3-(((6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl)sulfanyl)methyl)benzoate (Compound 10)
- Structure : Features a furan-2-yl group instead of 4-methoxyphenyl and a methyl benzoate ester.
- Plasma stability studies in rat and human models revealed moderate stability, suggesting ester hydrolysis may limit bioavailability. Molecular modeling indicates that the benzoate ester contributes to steric hindrance, affecting ligand-receptor docking .
Ethyl 2-((5-[(4-MethoxyAnilino)Carbonyl]-2-Pyridinyl)Sulfanyl)Acetate
- Structure: Retains the sulfanyl-acetate group but replaces the 4-methoxyphenyl with a 4-methoxyanilino carbonyl-substituted pyridine.
- However, the bulkier substituent may reduce solubility (predicted PSA > 140 Ų) .
Core Heterocycle Variations
6-(2-Amino-5-(Trifluoromethyl)Phenyl)Pyrimidine-4-Carbonitrile (Example 63)
- Structure : Pyrimidine core (vs. pyridine) with a trifluoromethylphenyl group.
- The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may alter reactivity compared to the methoxy group in the parent compound .
Physicochemical and Stability Comparisons
*Predicted values based on structural analysis.
Biological Activity
Ethyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetic acid} is a complex organic compound with the molecular formula and a CAS number of 361477-99-8. This compound features a pyridine ring that is substituted with various functional groups, including amino, cyano, and methoxyphenyl groups. Its unique structure suggests potential biological activity, particularly in medicinal chemistry.
The primary biological target of Ethyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetic acid} is the adenosine A1 receptor . The interaction with this receptor is crucial as it plays a significant role in various physiological processes, including modulation of neurotransmission and cardioprotection. The compound binds to the receptors and influences biochemical pathways associated with adenylyl cyclase activity, which can lead to both inhibition and activation of cellular responses depending on the receptor subtype involved.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds structurally related to Ethyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetic acid}. For instance, a series of N-aryl compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. These studies indicate that structural modifications can enhance the biological activity of similar compounds .
Case Study: Structure-Activity Relationship (SAR)
In a relevant study, modifications to the amino group of related compounds improved water solubility and bioavailability while maintaining or enhancing cytotoxicity. The most potent derivatives showed promising results in xenograft models, indicating their potential for further development as anticancer agents .
Antibacterial and Antiviral Properties
Ethyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetic acid} has also been investigated for its antibacterial and antiviral properties. Preliminary evaluations suggest that it may inhibit bacterial growth and viral replication, although detailed studies are necessary to elucidate these effects fully.
Comparative Biological Activity of Related Compounds
| Compound Name | Target Receptor | IC50 (nM) | Activity Type |
|---|---|---|---|
| Ethyl 2-{[6-amino...]} | Adenosine A1 | N/A | Anticancer |
| (E)-N-(3-Amino... | Microtubules | 5 - 10 | Anticancer |
| N-Methylmorpholinium... | N/A | N/A | Antibacterial |
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity observed |
| Antibacterial | Inhibitory effects on bacterial growth |
| Antiviral | Potential antiviral activity noted |
Q & A
Q. What are the standard synthetic routes for ETHYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. A typical procedure involves dissolving intermediates like 2-((6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide in DMF with catalytic aqueous KOH, followed by 24-hour stirring at room temperature . Optimization strategies:
- Solvent selection : DMF is preferred for solubility, but ethanol or acetonitrile may reduce side reactions.
- Catalyst tuning : Adjust KOH concentration to balance reaction rate and byproduct formation.
- Precipitation control : Ice addition improves yield by selectively precipitating the product.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.48 ppm for 4-methoxyphenyl ).
- IR spectroscopy : Peaks at ~2210 cm⁻¹ (C≡N stretch) and 1739 cm⁻¹ (ester C=O) .
- X-ray crystallography : Reveals a "folded" conformation stabilized by intramolecular C–H···O and N–H···O hydrogen bonds .
Critical Note : Crystallization solvents (e.g., MeOH vs. EtOH) influence polymorphism; validate with differential scanning calorimetry (DSC).
Advanced Research Questions
Q. How can computational modeling (e.g., docking, DFT) predict the compound’s pharmacological activity?
- Molecular docking : Use programs like GOLD to assess binding to adenosine receptors (ARs). The pyridine core shows affinity for A2A ARs, with docking scores correlating with experimental IC50 values .
- DFT studies : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atom in the sulfanyl group as a reactive hotspot) .
Q. What strategies address contradictions in stability data across biological matrices?
Stability studies in plasma (rat/human) reveal hydrolysis of the ester group to carboxylic acid metabolites. Contradictions arise from species-specific esterase activity:
- Mitigation : Use prodrug approaches (e.g., replace ethyl ester with tert-butyl) or co-administer esterase inhibitors .
- Analytical validation : LC-MS/MS with internal standards (e.g., BAY60-6583) ensures quantification accuracy despite matrix effects .
Q. How does structural modification of the pyridine core influence bioactivity?
SAR studies highlight:
Q. What experimental and computational methods resolve crystallographic disorder in the compound’s structure?
Q. How can in vitro pharmacological data be translated to in vivo efficacy?
- Microsomal stability assays : Correlate hepatic clearance with ester hydrolysis rates .
- Pharmacokinetic modeling : Use allometric scaling from rat plasma data (t1/2 = 2.1 h) to predict human dosing .
Methodological Recommendations
- Contradiction analysis : Cross-validate NMR and XRD data to confirm substituent orientation .
- Advanced synthesis : Employ flow chemistry for hazardous intermediates (e.g., thiols) to improve safety and yield .
- Data reporting : Include full crystallographic parameters (CIF files) and docking score distributions for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
